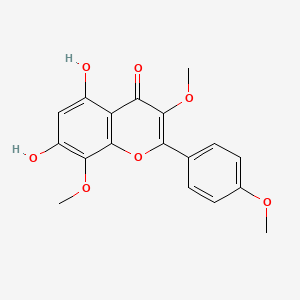

Herbacetin 3,8,4'-trimethyl ether

Descripción

Overview of Flavonoid Classes and Biological Significance

Flavonoids are a vast and diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. wikipedia.org They are fundamental components of the human diet, present in fruits, vegetables, grains, tea, and wine. nih.gov The basic chemical structure of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6), which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). wikipedia.org

Based on variations in the heterocyclic C ring, flavonoids are categorized into several major classes, including flavones, flavonols, flavanones, isoflavones, flavanols (or catechins), and anthocyanins. mdpi.com These compounds play crucial roles in plants, acting as pigments to attract pollinators, providing protection against UV radiation and phytopathogens, and functioning as cell signaling molecules. wikipedia.orgfrontiersin.org For human health, flavonoids are recognized for their broad spectrum of biological activities, largely attributed to their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. nih.govmdpi.com Their ability to scavenge free radicals and chelate metal ions is a key mechanism behind their beneficial effects. nih.gov

Classification and Structural Characteristics of Trimethoxyflavones

Trimethoxyflavones belong to the flavone (B191248) class and are characterized by the presence of three methoxy (B1213986) (-OCH3) groups attached to their basic flavonoid structure. They are part of a broader category known as polymethoxyflavonoids (PMFs), which are flavones with two or more methoxy groups. nih.gov When a PMF also contains one or more hydroxyl (-OH) groups, it is classified as a hydroxylated polymethoxyflavonoid (HPMF), the category to which 5,7-Dihydroxy-3,4',8-trimethoxyflavone belongs. nih.gov

The structural characteristics of trimethoxyflavones, including the specific positions of the methoxy groups on the phenyl rings, determine their chemical properties and biological activities. The methylation of hydroxyl groups can alter a flavonoid's solubility, stability, and ability to interact with biological targets. Many trimethoxyflavones have been isolated from natural sources, particularly from the peels of Citrus fruits. nih.gov

Research Trajectory of 5,7-Dihydroxy-3,4',8-trimethoxyflavone within Flavonoid Science

The research trajectory for 5,7-Dihydroxy-3,4',8-trimethoxyflavone is not as extensive as that for some of its other isomers, such as 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) or eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone). Much of the available information on this specific compound comes from chemical databases and spectral analysis rather than extensive biological studies. spectrabase.comuni.lu Its documented presence is primarily in the context of chemical libraries and databases that catalogue flavonoid structures. While many related trimethoxyflavones have been investigated for their pharmacological potential, specific, in-depth research focusing solely on the biological activities and mechanisms of 5,7-Dihydroxy-3,4',8-trimethoxyflavone is limited in the current scientific literature.

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVMRRNRHSOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552456 | |

| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-09-8 | |

| Record name | 5,7-Dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 5,7 Dihydroxy 3,4 ,8 Trimethoxyflavone

Botanical Sources and Phytogeographical Distribution

The presence of 5,7-Dihydroxy-3,4',8-trimethoxyflavone has been confirmed in the plant families Asteraceae and Rutaceae.

Conyza stricta Willd, a member of the Asteraceae family, is a known botanical source of 5,7-Dihydroxy-3,4',8-trimethoxyflavone. medchemexpress.comnih.govresearchgate.net

Phytogeographical Distribution: Conyza stricta exhibits a wide distribution and is native to regions across Africa and Asia. efloraofindia.comiisc.ac.in Its presence is documented in the Himalayas, China, Myanmar, and Thailand. efloraofindia.com In India, it is found in various states, including Andhra Pradesh, Kerala, Odisha, and Tamil Nadu, often inhabiting hilly areas on bare slopes and forest edges at altitudes above 1200 meters. iisc.ac.inresearchgate.net The broader Conyza genus is distributed in tropical and warm temperate regions globally. iisc.ac.in

The flavonoid has been successfully isolated from Micromelum minutum, a species belonging to the Rutaceae family. medchemexpress.com

Phytogeographical Distribution: Micromelum minutum is widespread, occurring from India through Southeast Asia to Australia and the Pacific islands. prota4u.orgwikipedia.org It is found in countries such as Indonesia, Malaysia, the Philippines, and Thailand. prota4u.orgwikipedia.org This species typically grows as an understory plant in various rainforest environments, from sea level up to an altitude of 1000 meters. prota4u.orgwikipedia.org In Australia, its distribution includes the Kimberley region of Western Australia, the northern parts of the Northern Territory, and the Cape York Peninsula in Queensland. wikipedia.org The genus Micromelum itself comprises approximately eight or nine species distributed across Asia, Australia, and the Pacific Islands. prota4u.orgwikipedia.org

Ainsliaea henryi, another member of the Asteraceae family, has been identified as a source of 5,7-Dihydroxy-3,4',8-trimethoxyflavone.

Phytogeographical Distribution: Ainsliaea henryi is primarily distributed in the south-west of China. nih.govnih.gov The genus Ainsliaea has its center of diversity in the Hengduan Mountains and is mainly found in Southeast Asia, with some species extending to the Himalayas, Japan, Korea, the Philippines, and Indonesia. nih.govresearchgate.netnih.gov China is home to over 40 species of this genus, with many being endemic. researchgate.netnih.gov

Table 1: Botanical Sources and Distribution of 5,7-Dihydroxy-3,4',8-trimethoxyflavone

| Botanical Source | Family | Phytogeographical Distribution |

| Conyza stricta Willd | Asteraceae | Native to Africa and Asia, including the Himalayas, China, Myanmar, Thailand, and various regions of India. efloraofindia.comiisc.ac.inresearchgate.net |

| Micromelum minutum | Rutaceae | Found from India throughout Southeast Asia to Australia and the Pacific, including Indonesia, Malaysia, and Thailand. prota4u.orgwikipedia.org |

| Ainsliaea henryi | Asteraceae | Primarily distributed in southwestern China, with the genus centered in the Hengduan Mountains and extending across Southeast Asia. nih.govresearchgate.netnih.gov |

Phytochemical Isolation Methodologies from Plant Matrices

The isolation of 5,7-Dihydroxy-3,4',8-trimethoxyflavone from its natural sources involves a multi-step process that includes initial extraction followed by purification using chromatographic techniques.

The initial step in isolating flavonoids from plant material is extraction, which aims to separate the desired compounds from the solid plant matrix into a solvent. Conventional methods are widely employed for this purpose.

Maceration: This technique involves soaking the plant material in a solvent at room temperature for an extended period. In the case of isolating 5,7-Dihydroxy-3,4',8-trimethoxyflavone from the leaves of Micromelum minutum, a sequential maceration process was used. The dried, ground leaves were successively soaked in n-hexane, ethyl acetate (B1210297), and methanol (B129727). This method allows for the separation of compounds based on their polarity. medchemexpress.com

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. This technique is generally more efficient than simple maceration.

Reflux Extraction: This involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture. This method is often used for exhaustive extraction.

Modern, more advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized for flavonoid extraction. These methods can offer advantages in terms of reduced extraction time and solvent consumption. pensoft.net

Following extraction, the crude extract contains a mixture of various phytochemicals. Chromatographic techniques are essential for the purification of 5,7-Dihydroxy-3,4',8-trimethoxyflavone from this complex mixture.

Column Chromatography (CC): This is a fundamental purification technique used to separate individual compounds from a mixture. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

In the isolation of 5,7-Dihydroxy-3,4',8-trimethoxyflavone from Micromelum minutum, the n-hexane and ethyl acetate extracts were subjected to column chromatography to yield the pure compound. medchemexpress.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify the fractions containing the desired compound. It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate.

Table 2: Summary of a Reported Isolation Method for 5,7-Dihydroxy-3,4',8-trimethoxyflavone

| Plant Source | Plant Part | Extraction Method | Purification Method | Reference |

| Micromelum minutum | Leaves | Sequential maceration with n-hexane, ethyl acetate, and methanol. | Column chromatography of the n-hexane and ethyl acetate extracts. | medchemexpress.com |

Flavonoids from Artemisia kermanensis

Artemisia kermanensis, an aromatic shrub endemic to Iran, has been identified as a source of methylated flavones. nih.govnih.gov Extraction of the plant's aerial parts with organic solvents and subsequent chromatographic separation yielded two distinct trimethoxyflavone structures. nih.govmui.ac.irresearchgate.net Their identities were confirmed through mass and nuclear magnetic resonance spectra analysis. nih.gov

Table 2: Trimethoxyflavone Analogues from Artemisia kermanensis

| Compound Name | Common Name | Molecular Formula | Reference |

|---|---|---|---|

| 5,7-dihydroxy-3',4',6-trimethoxyflavone | Eupatilin (B1662920) | C₁₈H₁₆O₇ | nih.govnih.gov |

Flavonoids from Melicope triphylla

The leaves of Melicope triphylla, a plant in the Rutaceae family, are a rich source of polymethoxylated flavonoids. tcsedsystem.edu Phytochemical analysis has led to the isolation and identification of numerous flavonoids, including several trimethoxyflavone analogues, whose structures were determined by spectroscopic methods. tcsedsystem.edu

Table 3: Trimethoxyflavone Analogues from Melicope triphylla

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| 4',5,7-trihydroxy-3,3',8-trimethoxyflavone | C₁₈H₁₆O₈ | tcsedsystem.edu |

Flavonoids from Pavonia glazioviana

Pavonia glazioviana is notable for producing a variety of methoxylated flavonoids, including the specific compound that is the subject of this article. A phytochemical study of this Brazilian species led to the identification of fifteen compounds, among which were several flavonoids with varying degrees of methoxylation. researchgate.net

Table 4: Methoxylated Flavonoids from Pavonia glazioviana

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone | C₁₈H₁₆O₇ | researchgate.net |

| 5,7,4'-trihydroxy-3,8-dimethoxyflavone | C₁₇H₁₄O₇ | researchgate.net |

Flavonoids from the Gnaphalium Genus

The Gnaphalium genus is known to produce a wide range of phytochemicals, including numerous flavonoids. One notable trimethoxyflavone, 5,7-Dihydroxy-3,6,8-trimethoxyflavone, was isolated from this genus. It was originally reported as being from Ainsliaea henryi, but this was later clarified to be an isolation from Gnaphalium elegans. nih.gov This highlights the presence of complex methylated flavonoids within this genus.

Table 5: Trimethoxyflavone Analogue from the Gnaphalium Genus

| Compound Name | Plant Source | Molecular Formula | Reference |

|---|

Flavonoids from Muntingia calabura

Muntingia calabura, commonly known as the Jamaica cherry, is a plant rich in a diverse array of flavonoids. nih.govnih.gov Numerous studies have been conducted to isolate and identify these compounds from various parts of the plant, including the leaves, stem bark, and roots. iijls.comctu.edu.vntandfonline.comresearchgate.netthieme-connect.com

While a significant number of flavones, flavanones, and chalcones have been characterized from Muntingia calabura, 5,7-Dihydroxy-3,4',8-trimethoxyflavone is not among them. nih.goviijls.comctu.edu.vnresearchgate.netthieme-connect.comresearchgate.netbioflux.com.roresearchgate.netmdpi.com Notably, a structurally similar compound, 5-hydroxy-3,7,8-trimethoxyflavone , has been successfully isolated from the leaves and stem bark of Muntingia calabura. tandfonline.comthieme-connect.commdpi.com This highlights the importance of precise chemical identification, as the positional difference of the methoxy (B1213986) groups results in distinct chemical entities.

Other flavonoids identified in Muntingia calabura include:

5-hydroxy-7-methoxyflavone tandfonline.com

5-hydroxy-3,7-dimethoxyflavone tandfonline.commdpi.com

5-hydroxy-6,7-dimethoxyflavone tandfonline.com

5,7-dihydroxy-3,8-dimethoxyflavone (B1221859) researchgate.netmdpi.com

3,5,7-trihydroxy-8-methoxyflavone (B386291) ctu.edu.vnmdpi.com

2',4'-dihydroxychalcone (B613834) researchgate.netbioflux.com.romdpi.com

Flavonoids from Kaempferia parviflora

Kaempferia parviflora, also known as Thai black ginger, is renowned for its content of polymethoxyflavones, which are flavonoids characterized by multiple methoxy groups. nih.govresearchwithrutgers.commyfoodresearch.commdpi.comvnu.edu.vnnih.govmdpi.comwaocp.org The rhizomes of this plant, in particular, have been a primary source for the isolation of these compounds. nih.govresearchwithrutgers.commdpi.comvnu.edu.vnnih.gov

A comprehensive analysis of the phytochemical literature reveals that 5,7-Dihydroxy-3,4',8-trimethoxyflavone has not been reported among the numerous flavonoids isolated from Kaempferia parviflora. The major polymethoxyflavones identified in this plant include:

5,7-dimethoxyflavone (B190784) researchgate.netnih.govresearchwithrutgers.commdpi.com

5,7,4'-trimethoxyflavone researchgate.netnih.govresearchwithrutgers.commdpi.com

3,5,7,3',4'-pentamethoxyflavone nih.govmdpi.com

5-hydroxy-3,7-dimethoxyflavone researchgate.netnih.gov

5-hydroxy-7-methoxyflavone researchgate.netnih.gov

3,5,7-trimethoxyflavone (B1676842) researchgate.netwaocp.org

Research into the flavonoid composition of K. parviflora has been extensive, with various studies consistently identifying a characteristic profile of polymethoxyflavones. researchgate.netmyfoodresearch.commdpi.comvnu.edu.vnnih.govmdpi.comwaocp.org These findings underscore the specific phytochemical fingerprint of the plant, which does not include 5,7-Dihydroxy-3,4',8-trimethoxyflavone.

Biosynthesis and Chemical Synthesis Pathways of 5,7 Dihydroxy 3,4 ,8 Trimethoxyflavone

Proposed Biosynthetic Routes and Enzymatic Mechanisms in Plants

The biosynthesis of flavonoids in plants begins with the general phenylpropanoid pathway, which produces the precursor 4-coumaroyl-CoA from the amino acid phenylalanine. Through the action of chalcone (B49325) synthase (CHS), this precursor is combined with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone intermediate. This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin (5,7,4'-trihydroxyflavanone), a central intermediate in flavonoid biosynthesis.

From naringenin, the pathway to 5,7-dihydroxy-3,4',8-trimethoxyflavone would involve a series of hydroxylation and methylation reactions. The formation of the flavone (B191248) backbone from the flavanone is catalyzed by a flavone synthase (FNS). The introduction of additional hydroxyl groups at the C-3 and C-8 positions is a critical step. A flavanone 3-hydroxylase (F3H) could introduce the 3-OH group, while a specific flavonoid 8-hydroxylase (F8H) would be required for the C-8 hydroxylation.

Following the establishment of the polyhydroxylated flavone scaffold (likely 3,5,7,8,4'-pentahydroxyflavone, also known as 8-hydroxyquercetin), a series of highly specific O-methylation events would occur. These reactions are catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the C-3, C-4', and C-8 positions to yield the final product. The precise sequence of these methylation events can vary between plant species.

Enzymatic Methylation in Flavonoid Biotransformation

Enzymatic methylation is a crucial modification in the biosynthesis of flavonoids and other secondary metabolites in plants. This biotransformation is primarily carried out by a large and diverse family of enzymes known as O-methyltransferases (OMTs). O-methylation significantly alters the physicochemical properties of flavonoids, such as their solubility, stability, and membrane transport capacity, which in turn affects their biological activity. nih.gov The process is a key mechanism for creating the vast structural diversity of flavonoids found in nature. mdpi.com

The methylation reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid substrate. researchgate.net This reaction yields a methylated flavonoid and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov Plant OMTs exhibit remarkable regioselectivity, meaning they can target specific hydroxyl groups on the flavonoid skeleton, allowing for the precise synthesis of complex methylated patterns. nih.govnih.gov

The biosynthesis of a specifically substituted compound like 5,7-dihydroxy-3,4',8-trimethoxyflavone depends on the presence of OMTs with strict regioselectivity. Plant OMTs are classified into different types, with most involved in flavonoid biosynthesis belonging to the cation-independent Type-I. nih.gov Researchers have identified and characterized numerous OMTs from various plants, revealing the molecular basis for their substrate specificity. researchgate.netnih.gov

For instance, studies on OMTs from Medicago sativa (alfalfa) have provided crystal structures that reveal how specific amino acid residues in the enzyme's active site determine which hydroxyl group of a flavonoid will be methylated. researchgate.netnih.gov The identification of OMTs responsible for flavonoid biosynthesis has been pursued in many medicinal plants, including Scutellaria baicalensis and Isatis indigotica. mdpi.com In Euphorbia lathyris, a specific O-methyltransferase, ElOMT1, was found to be induced by UV-B radiation and could methylate the core nucleus of flavonoids like luteolin. mdpi.com Similarly, research into the biosynthesis of 2-(2-phenethyl)chromones in agarwood identified specific OMTs, AsOMT11 and AsOMT16, capable of methylating hydroxyl groups on the chromone (B188151) structure. researchgate.net

The formation of 5,7-dihydroxy-3,4',8-trimethoxyflavone would necessitate at least three distinct OMT activities, or a single OMT with broad specificity, capable of methylating the hydroxyls at positions C-3, C-4', and C-8. The characterization of such specific enzymes from a plant known to produce this compound would be required to fully elucidate its biosynthetic pathway.

| Enzyme Family | Function | Cofactor/Donor | Example |

| Chalcone Synthase (CHS) | Forms chalcone scaffold | Malonyl-CoA | researchgate.net |

| Chalcone Isomerase (CHI) | Cyclizes chalcone to flavanone | - | researchgate.net |

| Flavonoid Hydroxylases | Adds -OH groups to specific positions | NADPH, O2 | researchgate.net |

| O-Methyltransferases (OMTs) | Adds -OCH3 groups to specific positions | S-adenosyl-L-methionine (SAM) | mdpi.comresearchgate.netnih.gov |

Chemoenzymatic and De Novo Chemical Synthesis Methodologies

The laboratory synthesis of specifically methylated flavonoids like 5,7-dihydroxy-3,4',8-trimethoxyflavone is a complex task due to the multiple reactive hydroxyl groups. Methodologies often involve a combination of chemical synthesis steps with enzymatic steps (chemoenzymatic) or a complete chemical synthesis (de novo).

De novo synthesis typically starts from simpler, commercially available phenolic compounds. For example, the synthesis of various 5,7-dihydroxyflavones and their methylated analogs has been achieved starting from 2,4,6-trihydroxyacetophenone. koreascience.kr This starting material can be reacted with an appropriate aromatic aldehyde to build the flavone core structure. koreascience.kr A patent for the synthesis of the related 5,7,4'-trihydroxy-3',5'-dimethoxyflavone describes a four-step process starting from syringic acid and phloroglucinol. google.com

Chemoenzymatic approaches leverage the high selectivity of enzymes, particularly OMTs, to perform specific methylation steps on a chemically synthesized precursor, thus avoiding complex protection-deprotection schemes. nih.gov

A central challenge in the chemical synthesis of polyhydroxyflavonoids is achieving regioselective methylation. Chemists employ various strategies to control which hydroxyl groups are methylated.

Protection-Deprotection Strategy: This classic approach involves temporarily "blocking" or "protecting" hydroxyl groups that should not be methylated. For instance, benzyl (B1604629) groups are commonly used to protect hydroxyls. The unprotected hydroxyls can then be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide. koreascience.kr In a final step, the protecting groups are removed. A synthesis of 4',5-dihydroxy-3,3',7-trimethoxyflavone utilized a benzyloxy group to protect the 4'-hydroxyl, which was later removed by catalytic hydrogenation to yield the final product. prepchem.com

Control of Reaction Conditions: The reactivity of flavonoid hydroxyl groups varies. The 7-OH is generally the most reactive, while the 5-OH is the least reactive due to hydrogen bonding with the C4-carbonyl group. By carefully controlling the reagents, solvent, and temperature, a degree of selective methylation can be achieved. For example, reaction of 5,7-dimethoxyflavones with aluminum chloride (AlCl3) can selectively demethylate the 5-methoxy group to yield a 5-hydroxy-7-methoxyflavone. koreascience.kr Conversely, treatment with boron tribromide (BBr3) can cleave all methoxy (B1213986) groups to yield the fully hydroxylated flavone. koreascience.kr

| Precursor Example | Reagents for Methylation | Key Strategy | Reference |

| 2,4,6-Trihydroxyacetophenone | Dimethyl sulfate, Aryl aldehydes, I2, DMSO | De novo synthesis | koreascience.kr |

| Phloroacetophenone | Various | De novo synthesis | researchgate.net |

| 4'-(Benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone | H2, Pd/C | Deprotection | prepchem.com |

| 5,7-Dimethoxyflavones | AlCl3 or BBr3 | Selective demethylation | koreascience.kr |

Once a core flavonoid structure like 5,7-dihydroxy-3,4',8-trimethoxyflavone is synthesized, it can be further modified to create a library of related compounds for research, such as structure-activity relationship (SAR) studies. The remaining 5- and 7-hydroxyl groups are common targets for derivatization.

Synthetic strategies for diversification include:

Glycosylation: Attaching sugar moieties to the hydroxyl groups can improve water solubility and bioavailability. A study on 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) involved the synthesis of glycosylated derivatives at the C-7 position. nih.gov

Alkylation/Acylation: Introducing other alkyl or acyl groups to the hydroxyls can modify the lipophilicity and biological activity of the compound.

Halogenation: Introducing atoms like fluorine can alter electronic properties and metabolic stability. For example, 5-fluoro-3',4',7-trimethoxyflavone was synthesized to evaluate its effects on drug resistance. nih.gov

These synthetic approaches allow for the systematic exploration of how different functional groups at various positions on the flavonoid scaffold influence its biological properties.

Pharmacological Activities and Therapeutic Potential of 5,7 Dihydroxy 3,4 ,8 Trimethoxyflavone

Anticancer and Cytotoxic Attributes

Anti-proliferative Effects on Diverse Cancer Cell Lines

Prostate Cancer Cell Lines (e.g., PC3)

Currently, there is no specific research data available on the effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone on the PC3 human prostate cancer cell line. However, a study on the isomeric compound, 5,7-dihydroxy-3,6,8-trimethoxyflavone, reported no significant cytotoxic activity against PC3 cells at concentrations up to 80 µM itb.ac.id. This finding for a closely related isomer suggests that 5,7-dihydroxy-3,4',8-trimethoxyflavone may also have limited activity against this specific cell line, though direct experimental evidence is lacking.

Leukemia Cell Lines (e.g., K562, WEHI-3)

There is no available scientific literature detailing the effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone on the K562 or WEHI-3 leukemia cell lines. Research on other polymethoxylated flavones has shown activity against other leukemia cell lines, such as HL-60, but these studies did not include the specific compound of interest .

Gastric Cancer Cell Lines (e.g., AGS, BGC-823, SGC-7901)

Detailed studies on the effects of 5,7-dihydroxy-3,4',8-trimethoxyflavone on gastric cancer cell lines such as AGS, BGC-823, and SGC-7901 have not been published in the peer-reviewed literature. While some commercial suppliers suggest that the compound exhibits cytotoxicity towards gastric cancer cells, these claims are not substantiated by published research data researchgate.net.

Induction of Apoptosis in Malignant Cells

The direct mechanism of cell death induced by 5,7-dihydroxy-3,4',8-trimethoxyflavone has not been fully elucidated in the available literature. However, a study on its cytotoxic effects on breast cancer cell lines provides some insight. The compound was found to inhibit the viability of both MCF-7 and 4T1 breast cancer cells itb.ac.idmedchemexpress.com. This inhibition of cell viability suggests that the compound may trigger programmed cell death, or apoptosis, but further research is needed to confirm the specific apoptotic pathways involved.

Influence on Cell Proliferation and Cell Cycle Progression Pathways

Research has demonstrated that 5,7-dihydroxy-3,4',8-trimethoxyflavone possesses antiproliferative activity. In a study utilizing the MTT assay, the compound was shown to reduce the viability of MCF-7 and 4T1 breast cancer cells in a concentration-dependent manner itb.ac.idmedchemexpress.com. The IC50 values, which represent the concentration required to inhibit 50% of cell viability, were determined for these cell lines.

| Cell Line | Organism | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| MCF-7 | Human | Breast Adenocarcinoma | 369 ± 8 | medchemexpress.com |

| 4T1 | Mouse | Breast Carcinoma | 227 ± 5 | medchemexpress.com |

Currently, there is no specific information available regarding the influence of 5,7-dihydroxy-3,4',8-trimethoxyflavone on the specific phases of the cell cycle.

Neuroprotective Potential

There is no direct scientific evidence to date on the neuroprotective potential of 5,7-dihydroxy-3,4',8-trimethoxyflavone. However, studies on extracts from Helichrysum stoechas, which contains the isomeric compound 5,7-dihydroxy-3,6,8-trimethoxyflavone, have shown neuroprotective effects through the inhibition of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) banglajol.info. These findings suggest a potential area for future investigation for 5,7-dihydroxy-3,4',8-trimethoxyflavone.

Antimicrobial Properties

The antimicrobial properties of 5,7-dihydroxy-3,4',8-trimethoxyflavone have not been specifically reported in the scientific literature. Research on other closely related flavones has demonstrated antimicrobial activity. For instance, the isomer 5',5-dihydroxy-3',4',8-trimethoxyflavone, isolated from Artemisia giraldii, showed activity against a range of bacteria and fungi nih.gov. Another isomer, 3',4',5,7-tetrahydroxy-3,6,8-trimethoxyflavone from Baccharis incarum, also exhibited antimicrobial effects. These findings for similar compounds suggest that 5,7-dihydroxy-3,4',8-trimethoxyflavone may also possess antimicrobial properties, but this requires direct experimental verification.

Antibacterial Spectrum and Mechanisms

5,7-Dihydroxy-3,4',8-trimethoxyflavone has demonstrated a broad spectrum of antibacterial activity. Research on this flavone (B191248), isolated from Artemisia giraldii, has quantified its inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of this activity, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. For instance, its activity against Staphylococcus aureus and Bacillus subtilis highlights its potential to combat common Gram-positive pathogens. Furthermore, its inhibitory action against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa suggests a broad-spectrum potential. thieme-connect.com

The mechanisms underlying the antibacterial action of flavonoids often involve multiple cellular targets. These can include the inhibition of bacterial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis. While specific mechanistic studies on 5,7-Dihydroxy-3,4',8-trimethoxyflavone are not extensively detailed in the available literature, its activity is likely attributable to these general flavonoid mechanisms of action.

Table 1: Antibacterial Activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 50 |

| Bacillus subtilis | Gram-positive | 100 |

| Sarcina lutea | Gram-positive | 100 |

| Escherichia coli | Gram-negative | 100 |

| Pseudomonas aeruginosa | Gram-negative | 100 |

| Proteus sp. | Gram-negative | 100 |

Data sourced from studies on flavones from Artemisia giraldii. thieme-connect.com

Antifungal Activity

In addition to its antibacterial properties, 5,7-Dihydroxy-3,4',8-trimethoxyflavone has also been evaluated for its antifungal capabilities. The compound has shown inhibitory effects against pathogenic and spoilage fungi. Research has documented its activity against fungi such as Aspergillus flavus and Trichoderma viride. thieme-connect.com This suggests a potential application in addressing fungal infections or in food preservation.

The antifungal mechanisms of flavonoids are multifaceted and can include the disruption of the fungal cell membrane, inhibition of spore germination, and interference with fungal cell division. The lipophilic nature of the methoxy (B1213986) groups combined with the hydrogen-donating ability of the hydroxyl groups in 5,7-Dihydroxy-3,4',8-trimethoxyflavone likely contributes to its ability to interact with and disrupt fungal cell structures.

Table 2: Antifungal Activity of 5,7-Dihydroxy-3,4',8-trimethoxyflavone

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Aspergillus flavus | Mold | 100 |

| Trichoderma viride | Mold | 100 |

Data sourced from studies on flavones from Artemisia giraldii. thieme-connect.com

Antitubercular Efficacy

Currently, there is a lack of specific research findings on the antitubercular efficacy of 5,7-Dihydroxy-3,4',8-trimethoxyflavone. While other flavonoids have been investigated for their potential against Mycobacterium tuberculosis, dedicated studies on this particular compound are not available in the reviewed literature.

Additional Bioactivities and Potential Applications

Antimutagenic Effects

There is no specific information available in the current body of scientific literature regarding the antimutagenic effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone. Studies on other polymethoxy flavonoids have indicated potential antimutagenic properties, but these findings cannot be directly extrapolated to this specific compound. researchgate.net

Anti-hemorrhagic Effects

Specific studies detailing the anti-hemorrhagic effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone are not present in the available scientific literature.

Modulatory Effects on Cellular Signaling Pathways

While direct studies on the modulatory effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone on cellular signaling pathways are limited, research on structurally similar flavonoids provides some insights into its potential mechanisms of action. For instance, the related compound eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone) has been shown to suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex in intestinal epithelial cells. nih.gov This suggests that flavonoids with similar core structures can influence key inflammatory pathways.

Another related compound, 3',5-dihydroxy-3,4',7-trimethoxyflavone, has been found to induce endoplasmic reticulum stress-associated apoptosis in human colon carcinoma cells through the PERK-CHOP and JNK pathways, mediated by reactive oxygen species (ROS). nih.gov These findings highlight the potential for trimethoxyflavones to modulate cellular processes such as inflammation and apoptosis through interaction with various signaling cascades. However, it is important to note that these are observations from related molecules, and dedicated research is required to determine the specific effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone on these and other cellular signaling pathways.

Article on 5,7-Dihydroxy-3,4',8-trimethoxyflavone Unattainable Due to Lack of Specific Research

Following a comprehensive review of available scientific literature, it is not possible to generate an article on the molecular mechanisms of action for the chemical compound 5,7-Dihydroxy-3,4',8-trimethoxyflavone as per the provided outline. The public research domain lacks specific studies investigating this particular flavone's interaction with the NF-κB and Akt signaling pathways, its binding affinity with proteins like Heat Shock Proteins, or its specific effects on gene expression.

While the compound is cataloged in chemical databases such as PubChem, detailed biological activity data and peer-reviewed publications focusing on its specific molecular interactions are not available. uni.lu

It is crucial to distinguish 5,7-Dihydroxy-3,4',8-trimethoxyflavone from its well-studied structural isomer, 5,7-dihydroxy-3,4',6-trimethoxyflavone , also known as Eupatilin. Extensive research exists for Eupatilin, detailing its regulation of the NF-κB and Akt pathways and its interaction with Heat Shock Protein 90 (Hsp90). nih.govnih.govnih.gov However, the difference in the placement of a methoxy group (at the 8-position versus the 6-position) results in a distinct chemical entity with potentially different biological properties. Therefore, extrapolating data from Eupatilin to describe the mechanisms of 5,7-Dihydroxy-3,4',8-trimethoxyflavone would be scientifically inaccurate and misleading.

The strict adherence to the specified compound as per the instructions precludes the use of data from related but chemically distinct molecules. Without dedicated research on 5,7-Dihydroxy-3,4',8-trimethoxyflavone, content for the requested sections on intracellular signaling, protein-ligand interactions, and gene regulation cannot be provided.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 5,7 Dihydroxy 3,4 ,8 Trimethoxyflavone and Analogues

Impact of Hydroxyl Group Positions on Biological Potency

The position and number of hydroxyl (-OH) groups on the flavone (B191248) scaffold are paramount in determining the biological potency of these compounds. The 5,7-dihydroxy substitution pattern, as seen in the target compound, is a common feature in many biologically active flavonoids and is known to be significant for various pharmacological effects, including cytotoxicity and enzyme inhibition.

The 5-hydroxyl group often forms a hydrogen bond with the 4-keto group, which contributes to the planarity of the molecule and can influence its interaction with biological targets. nih.gov For instance, in studies on various flavones, the presence of a 5-OH group was found to be critical for antagonist activity on androgen receptors. mdpi.com The 7-hydroxyl group also plays a vital role. In a study on 5-hydroxy-7-methoxyflavone derivatives, both the 5-hydroxyl and 7-methoxy groups were found to be necessary for inducing myotube hypertrophy. nih.gov The absence of either group in 5-hydroxyflavone, 7-methoxyflavone, or 5,7-dihydroxyflavone (chrysin) resulted in a loss of this specific activity. nih.gov

Furthermore, the hydroxylation pattern on the B-ring is a key determinant of activity. While the subject compound has a methoxy (B1213986) group at the 4'-position, studies on related flavonoids highlight the importance of substitution at this position. For example, for estrogen receptor binding, a hydroxyl group at the 4' position is highly preferred. mdpi.com The presence of additional hydroxyl groups on the B-ring can also enhance certain activities. For instance, the neuroprotective effects of some flavonoids are linked to their antioxidant capacity, which is often increased by the presence of catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moieties on the B-ring. A study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) demonstrated its neuroprotective effects against lead-induced toxicity through its antioxidant and anti-inflammatory properties. nih.gov

A comparative look at different hydroxylation patterns reveals the nuanced role of these functional groups. The table below summarizes the activities of some related flavonoids, illustrating the impact of hydroxyl group positioning.

| Compound Name | Substitution Pattern | Notable Biological Activity |

| 5,7-Dihydroxy-3,4',8-trimethoxyflavone | 5,7-di-OH; 3,4',8-tri-MeO | (Target Compound) |

| Apigenin (5,7,4'-Trihydroxyflavone) | 5,7,4'-tri-OH | Antagonist of androgen and progesterone (B1679170) receptors. mdpi.com |

| Chrysin (5,7-Dihydroxyflavone) | 5,7-di-OH | Lacks myotube hypertrophy-inducing activity observed in 5-OH, 7-MeO analogues. nih.gov |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | 5,7,3',4'-tetra-OH | Antagonist of androgen and progesterone receptors. mdpi.com |

| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | 5,7-di-OH; 3',4',5'-tri-MeO | Neuroprotective, antioxidant, anti-inflammatory. nih.gov |

Functional Role of Methoxy Groups in Pharmacological Efficacy

Methoxy (-OCH₃) groups, such as those at the 3, 4', and 8 positions of 5,7-dihydroxy-3,4',8-trimethoxyflavone, significantly modulate the pharmacological efficacy of flavonoids. Methylation of hydroxyl groups can alter a compound's lipophilicity, metabolic stability, and ability to interact with specific biological targets.

Generally, methoxylation can increase the metabolic stability of flavonoids, leading to improved oral bioavailability. nih.gov This is because the methoxy groups can protect the flavonoid from extensive conjugative metabolism in the intestine and liver. nih.gov In terms of bioactivity, methoxylation can have varied effects. For instance, while hydroxyl groups are often crucial for antioxidant activity, methoxylated flavones have demonstrated potent antiproliferative effects. nih.gov A study comparing 5,7,4'-trimethoxyflavone with its unmethylated analogue, apigenin, found the methoxylated version to be about eight times more potent in inhibiting the proliferation of human oral squamous carcinoma cells. nih.gov

The position of the methoxy group is critical. The 4'-methoxy group, as present in the target compound, has been identified as a key feature for inhibiting parthanatos, a form of programmed cell death. nih.gov A high-throughput screening study identified 4'-methoxyflavone (B190367) as a neuroprotective agent, and a subsequent SAR study showed that 3',4'-dimethoxyflavone (B191118) also retained significant activity. nih.gov This suggests that methoxylation at the 4' position of the flavone structure is a requirement for this specific neuroprotective activity. nih.gov

The 3-methoxy group can also influence bioactivity. For example, the synthesis and evaluation of 3-methoxy flavone derivatives have shown their potential as anti-breast cancer agents. nih.gov The 8-methoxy group is less common but can also contribute to the pharmacological profile. In a study of flavones with anti-dengue activity, the introduction of various substituents, including methoxy groups, was explored. While this particular study did not focus on an 8-methoxy group, it highlights the importance of substitution patterns on the A-ring for antiviral activity. researchgate.net The presence of a methoxy group at position 8, as in wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), contributes to its known anti-inflammatory and anti-tumor properties.

The following table presents data on related methoxylated flavonoids to illustrate the functional role of methoxy groups.

| Compound Name | Substitution Pattern | Notable Biological Activity |

| 5,7-Dihydroxy-3,4',8-trimethoxyflavone | 5,7-di-OH; 3,4',8-tri-MeO | (Target Compound) |

| 5,7,4'-Trimethoxyflavone | 5,7,4'-tri-MeO | Potent antiproliferative activity, higher than its hydroxylated analogue (apigenin). nih.gov |

| 4'-Methoxyflavone | 4'-MeO | Neuroprotective inhibitor of parthanatos. nih.gov |

| 3',4'-Dimethoxyflavone | 3',4'-di-MeO | Neuroprotective inhibitor of parthanatos. nih.gov |

| Wogonin (5,7-Dihydroxy-8-methoxyflavone) | 5,7-di-OH; 8-MeO | Anti-inflammatory and anti-tumor activities. |

| 5-Hydroxy-7-methoxyflavone derivatives | 5-OH; 7-MeO | Induce myotube hypertrophy. nih.gov |

Influence of Flavone Skeleton Modifications on Bioactivity Profiles

Modifications to the core flavone skeleton of 5,7-dihydroxy-3,4',8-trimethoxyflavone, such as altering the C-ring, can lead to significant changes in biological activity. Key modifications include the reduction of the C2-C3 double bond to form a flavanone (B1672756), or the opening of the C-ring to form a chalcone (B49325).

Flavanone Analogues: The saturation of the C2-C3 double bond converts a flavone into a flavanone. This change disrupts the planarity of the molecule and introduces a chiral center at the C2 position, which can have profound effects on bioactivity. For example, a study on 5,7-dihydroxyflavanone (B1678386) derivatives demonstrated their antimicrobial efficacy. nih.gov Halogenated derivatives of 5,7-dihydroxyflavanone (pinocembrin) showed potent activity against Gram-positive bacteria and a yeast, with low cytotoxicity. nih.gov Dihydrowogonin (5,7-dihydroxy-8-methoxy-2-phenylchroman-4-one), the flavanone analogue of wogonin, exhibits significant antimicrobial and antibiofilm activities.

Chalcone Precursors: Chalcones are open-chain precursors in the biosynthesis of flavonoids and possess a wide range of biological activities themselves, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govljmu.ac.uk The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with nucleophilic groups in biological macromolecules. The bioactivity of chalcones is also heavily influenced by the substitution pattern on their two aromatic rings. For instance, the synthesis of chalcones is the first step in creating many flavones, and these intermediates can be isolated and tested for their own biological activities. researchgate.net The conversion of a chalcone to a flavone through oxidative cyclization is a common synthetic strategy. mdpi.com

The table below compares the general bioactivity profiles of flavones, flavanones, and chalcones with related substitution patterns.

| Skeleton Type | General Structural Features | Common Bioactivities |

| Flavone | Planar C6-C3-C6 skeleton with C2-C3 double bond | Anticancer, antioxidant, anti-inflammatory, neuroprotective. mdpi.commdpi.com |

| Flavanone | Saturated C2-C3 bond, non-planar, chiral center at C2 | Antimicrobial, anti-inflammatory, anticancer. nih.govnih.gov |

| Chalcone | Open-chain α,β-unsaturated ketone | Anticancer, antimicrobial, anti-inflammatory, antiviral. nih.govljmu.ac.uk |

Stereochemical Considerations and Their Biological Implications

Stereochemistry plays a crucial role in the biological activity of many natural products. While the flavone skeleton of 5,7-dihydroxy-3,4',8-trimethoxyflavone is generally planar and achiral, modifications that introduce chiral centers can lead to stereoisomers with distinct pharmacological profiles.

As mentioned previously, the reduction of the C2-C3 double bond to form a flavanone introduces a stereogenic center at position 2. nih.gov This results in the possibility of (R)- and (S)-enantiomers, which can exhibit different biological activities. In nature, flavanones are often found as the (S)-enantiomer. nih.gov However, both enantiomers can be biologically active, and in some cases, show different potencies. For example, studies on chiral flavonoids have shown that individual enantiomers can have different antitumor activities. nih.gov

The synthesis of homoisoflavonoids, which have a benzylidene group at position 3, results in E- and Z-isomers. These geometric isomers show different chemical shifts in NMR spectra and can have different biological activities. nih.gov For instance, in a study on homoisoflavonoids, both E- and Z-isomers were synthesized and evaluated for their antioxidant and 5-lipoxygenase inhibitory activities, with some analogues showing potent effects. nih.gov

While there is no direct information on the stereoisomers of 5,7-dihydroxy-3,4',8-trimethoxyflavone itself (as the parent compound is achiral), the study of its chiral analogues, particularly flavanones, underscores the importance of stereochemistry in determining biological outcomes. The specific spatial arrangement of substituents can influence how a molecule fits into the binding site of a target protein, affecting its potency and selectivity. malariaworld.org

Computational and In Silico Approaches for SAR Prediction

Computational and in silico methods are increasingly used to predict the structure-activity relationships of flavonoids, saving time and resources in the drug discovery process. These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For flavonoids, docking studies have been used to understand their interactions with various enzymes and receptors. For example, in a study on 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), molecular docking suggested that hydrogen bonding, hydrophobic interactions, and π-π stacking were responsible for its binding to the lipoxygenase (LOX) enzyme. chemfaces.com Similarly, docking studies have been used to predict the binding of flavone analogues to dengue virus proteins, helping to identify potential antiviral agents. researchgate.net A computational docking study was also performed for 5,6-dihydroxy-7,8,4'-trimethoxyflavone as a potential α-glucosidase inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds. For instance, QSAR models have been developed to predict the anti-prostate cancer activity of flavonols. nih.gov These models identified key structural features that promote activity, such as the presence of aliphatic carbon atoms connected to a double bond and branching on the aromatic ring. nih.gov 2D-QSAR models have also been developed to predict the acetylcholinesterase and BACE-1 inhibitory activity of flavone derivatives for potential use in Alzheimer's disease treatment. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. For 5-hydroxy-3',4',7-trimethoxyflavone, MD simulations indicated that its complex with the LOX enzyme was stable throughout the simulation, supporting the experimental findings.

These computational approaches provide a powerful complement to experimental studies, enabling a more rational design of flavonoid analogues with improved pharmacological properties.

Advanced Research Methodologies and Approaches for 5,7 Dihydroxy 3,4 ,8 Trimethoxyflavone

In Silico Predictive Modeling and Chemoinformatics

Computational, or in silico, methods provide a crucial first step in evaluating the potential of a chemical compound like 5,7-Dihydroxy-3,4',8-trimethoxyflavone. These predictive models allow researchers to estimate a molecule's likely behavior in a biological system, guiding further laboratory research. For the closely related isomer 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1) , extensive in silico analyses have been performed to predict its pharmacological and toxicological properties. nih.govnih.gov These approaches are vital for screening new natural molecules with therapeutic potential before committing to resource-intensive in vitro and in vivo studies. scielo.br

The oral bioavailability of a compound is a key determinant of its potential as a therapeutic agent. In silico models, such as that based on Lipinski's "Rule of Five," are used to predict this property. impactfactor.org For the isomer Pg-1, computational analysis suggests a good absorption index for penetrating biological membranes, indicating favorable theoretical oral bioavailability. nih.govnih.govresearchgate.net This prediction is based on the molecule's physicochemical properties which align with the criteria for good absorption following oral administration. impactfactor.org Analogous flavonoids have also been shown to have good predicted bioavailability. scielo.br

| Compound | Predicted Property | In Silico Finding | Reference |

|---|---|---|---|

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1) | Oral Bioavailability | Good absorption index for penetrating biological membranes. | nih.govnih.gov |

| 5,7,4'-trimethoxyflavone | Oral Bioavailability | Evaluated according to Lipinski's "Rule of Five" for good theoretical oral bioavailability. | impactfactor.org |

ADME (Absorption, Distribution, Metabolism, and Excretion) and ADMET (including Toxicity) profiles are critical for drug development, with poor pharmacokinetics accounting for a significant percentage of drug failures. impactfactor.org In silico tools can predict these properties for novel compounds. mdpi.com For the related compound 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (B191062) , known human metabolites include 5-Hydroxy-3p,4p,5p-trimethoxyflavone, 7-O-glucuronide, indicating that metabolism is a key part of its pharmacokinetic profile. nih.gov The prediction of ADMET properties helps to define the bioavailability and potential toxic effects of a molecule early in the research process. impactfactor.org

Predictive models are employed to assess the theoretical toxicity risks of compounds. impactfactor.org For the isomer Pg-1, in silico analysis predicted potential antimutagenic and anticarcinogenic activities. nih.govnih.govscielo.br These predictions align with findings for other similar flavonoids, such as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and 5,7,4'-trimethoxyflavone, which were also predicted to have low mutagenic properties and anticarcinogenic effects. scielo.br The Osiris program, used to analyze the analog 5,7,4'-trimethoxyflavone, predicted low theoretical risks for mutagenicity and tumorigenicity. impactfactor.org

| Compound | Toxicity Parameter | In Silico Prediction | Reference |

|---|---|---|---|

| 5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1) | Mutagenicity | Potential antimutagenic activity. | nih.govscielo.br |

| Carcinogenicity | Potential anticarcinogenic activity. | nih.govscielo.br | |

| 5,7,4'-trimethoxyflavone | Mutagenicity | Low theoretical risk. | impactfactor.org |

| Tumorigenicity | Low theoretical risk. | impactfactor.org |

Software programs like PASS (Prediction of Activity Spectra for Substances) and the Osiris Property Explorer are valuable chemoinformatic tools for screening novel molecules. impactfactor.orgway2drug.com The PASS online program can predict a wide range of biological activities based on a compound's structure, including pharmacological effects and mechanisms of action. nih.govway2drug.commdpi.com For the isomer Pg-1, PASS analysis suggested a spectrum of potential bioactivities, including antioxidant, antineoplastic, anti-inflammatory, anti-hemorrhagic, and apoptosis agonist actions. nih.govnih.govscielo.br Similarly, analysis of the related flavonoid 5,7,4'-trimethoxyflavone with PASS indicated 58 possible activities with high probability. impactfactor.org The Osiris program also provides predictions on drug-relevant properties and toxicity risks. impactfactor.org

In Vitro Experimental Models for Mechanistic Elucidation

Following promising in silico predictions, in vitro experimental models are essential for validating these findings and exploring the underlying mechanisms of action. This involves using cultured cells to observe the compound's effects at a cellular and molecular level.

A variety of human cell lines are used to investigate the biological effects of flavonoids. For instance, the anti-inflammatory properties of the related compound 5,7-dihydroxy-3,4',6-trimethoxyflavone (eupatilin) have been studied extensively in both intestinal and bronchial epithelial cells. nih.govnih.gov In the human intestinal epithelial cell line HT-29, eupatilin (B1662920) was shown to inhibit inflammatory responses induced by Bacteroides fragilis enterotoxin. nih.govnih.gov In the context of respiratory inflammation, studies on the human bronchial epithelial cell line BEAS-2B demonstrated that eupatilin could suppress the expression of adhesion molecules that are crucial for the inflammatory process. nih.govnih.gov

The anticancer potential of related flavonoids is often evaluated across a diverse panel of cancer cell lines. mdpi.com For example, 5-hydroxy-3′,4′,7-trimethoxyflavone has been tested against the human breast cancer cell line MCF-7. researchgate.net Other related trihydroxyflavones have been screened against lung cancer (A549), breast cancer (MCF-7), and glioblastoma (U87) cell lines. semanticscholar.org Furthermore, studies on human leukemia cells have been instrumental in understanding the apoptosis-inducing mechanisms of compounds like 5,7,3'-trihydroxy-3,4'-dimethoxyflavone . nih.govresearchgate.net The use of colon cancer cell lines, such as SW480 and SW620, has helped to demonstrate how flavonoids like santin (B1237347) can enhance cell death in combination with other agents. mdpi.com

| Related Compound | Cell Line Type | Specific Cell Line | Observed Effect/Research Focus | Reference |

|---|---|---|---|---|

| 5,7-dihydroxy-3,4',6-trimethoxyflavone (Eupatilin) | Intestinal Epithelial Cells | HT-29 | Inhibition of enterotoxin-induced inflammatory effects. | nih.govnih.gov |

| Bronchial Epithelial Cells | BEAS-2B | Inhibition of TNF-α-induced expression of adhesion molecules (ICAM-1, VCAM-1). | nih.govnih.gov | |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | Breast Cancer | MCF-7 | Inhibition of proliferation and induction of apoptosis. | researchgate.net |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Leukemia | Human leukemia cells | Induction of G2-M phase cell-cycle arrest and apoptosis. | nih.govresearchgate.net |

| Santin (5,7-Dihydroxy-3,6,4′-trimethoxy-flavone) | Colon Cancer | SW480, SW620 | Enhancement of TRAIL-mediated apoptosis. | mdpi.com |

| Trihydroxyflavones | Various Cancers | A549 (Lung), MCF-7 (Breast), U87 (Glioblastoma) | Inhibition of cancer cell proliferation. | semanticscholar.org |

Cell Viability and Proliferation Assays (e.g., MTT assay)

To determine the cytotoxic and cytostatic effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, cell viability and proliferation assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by spectrophotometry, is directly proportional to the number of living cells. This allows for the calculation of the concentration of the compound that inhibits cell growth by 50% (IC50).

While specific data for 5,7-Dihydroxy-3,4',8-trimethoxyflavone is not available, studies on analogous compounds like 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol have utilized MTT assays to evaluate their potential to inhibit the proliferation of human hepatocellular carcinoma cells. nih.gov

Apoptosis and Cell Death Pathway Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique to investigate whether a compound induces apoptosis (programmed cell death) or necrosis. Cells are typically stained with Annexin V and a DNA-binding dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the fluorescence signals, populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished and quantified.

For instance, flow cytometry has been employed to demonstrate that the related compound 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M arrest and significant apoptosis in certain cancer cell lines. nih.gov Similarly, studies on eupatilin have used these methods to analyze its effects on apoptosis in mouse islets. nih.gov

Gene Expression Analysis (e.g., RT-PCR, Quantitative PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to analyze the expression levels of specific genes that may be affected by 5,7-Dihydroxy-3,4',8-trimethoxyflavone. These techniques are crucial for understanding the molecular mechanisms underlying the compound's biological effects. For example, researchers can investigate its impact on genes involved in inflammation, cell cycle regulation, or apoptosis.

In studies of the similar compound eupatilin, quantitative RT-PCR was used to measure the mRNA transcript levels of inflammatory mediators like Interleukin-8 (IL-8) and Cyclooxygenase-2 (COX-2) in intestinal epithelial cells. nih.gov This analysis revealed that eupatilin significantly reduced the up-regulated expression of these genes. nih.gov

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blotting, Electrophoretic Mobility Shift Assay (EMSA))

Western blotting is a standard technique to detect and quantify specific proteins in a sample. It can be used to assess how 5,7-Dihydroxy-3,4',8-trimethoxyflavone affects the levels of key proteins involved in signaling pathways, such as those related to apoptosis (e.g., Bax, Bcl-2, caspases) or inflammation (e.g., NF-κB). Analysis of post-translational modifications, like phosphorylation, can also be performed to understand the activation state of proteins.

The Electrophoretic Mobility Shift Assay (EMSA) is used to study protein-DNA interactions. It is particularly useful for examining the activity of transcription factors. For example, EMSA can determine if the compound inhibits the DNA-binding activity of NF-κB, a key regulator of inflammation.

Research on eupatilin has utilized Western blotting to show its effect on the phosphorylation of IκB kinase (IKK) and the degradation of IκBα, which are critical steps in the NF-κB signaling pathway. nih.gov EMSA has further confirmed that eupatilin suppresses the activated NF-κB signals. nih.gov

Enzyme Activity Assays (e.g., IKK Kinase Assay)

To further pinpoint the molecular targets of 5,7-Dihydroxy-3,4',8-trimethoxyflavone, specific enzyme activity assays can be performed. If previous results suggest the involvement of a particular signaling pathway, assays for key enzymes in that pathway are conducted. For example, an IKK (IκB kinase) kinase assay can directly measure the ability of the compound to inhibit the catalytic activity of the IKK complex, which is crucial for the activation of the NF-κB pathway.

In the context of eupatilin, researchers performed an IKK kinase assay and found that it significantly decreased IKK activity in BFT-stimulated intestinal epithelial cells, suggesting that this is a key mechanism of its anti-inflammatory action. nih.gov

Concentration-dependent Efficacy Studies

To establish a clear dose-response relationship, concentration-dependent efficacy studies are essential. These studies involve treating cells with a range of concentrations of 5,7-Dihydroxy-3,4',8-trimethoxyflavone and measuring a specific biological endpoint, such as cell viability, cytokine production, or enzyme activity. This allows for the determination of the effective concentration range and the concentration at which maximum efficacy is achieved.

For example, studies on eupatilin have shown that it decreases the release of IL-8 in a dose-dependent manner in HT-29 cells. nih.gov Similarly, the reversal effect of 5-hydroxy-3',4',7-trimethoxyflavone on drug resistance was found to be concentration-dependent. nih.gov

Table 1: Concentration-Dependent Effects of Related Flavonoids

| Compound | Cell Line | Effect | Concentration Range | Source |

| Eupatilin | HT-29 | Decreased IL-8 production | 10-100 µM | nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Upregulated Hoechst 33342 accumulation | 0.01-10 µM | nih.gov |

Ex Vivo Experimental Models for Translational Research

Ex vivo models bridge the gap between in vitro cell culture experiments and in vivo animal studies. These models use tissues or organs taken from an organism and maintained in a viable state in an artificial environment. For instance, isolated pancreatic islets or intestinal tissue loops can be used to study the effects of 5,7-Dihydroxy-3,4',8-trimethoxyflavone in a more physiologically relevant context than cultured cell lines.

An example of an ex vivo model is the use of mouse ileal loops to investigate the in vivo relevance of a compound's anti-inflammatory effects. nih.gov In a study on eupatilin, this model was used to assess its ability to attenuate the secretion of MIP-2 (a mouse homolog of IL-8) induced by Bacteroides fragilis toxin. nih.gov Another study utilized isolated mouse islets to examine the potential of eupatilin to attenuate ischemic damage and apoptosis. nih.gov

Application of Human Biological Samples (e.g., Red Blood Cells, Oral Mucosa Cells)

The use of human biological samples is a critical step in the preclinical evaluation of a compound's safety profile. These ex vivo studies provide insights into the potential effects on human cells before progressing to in vivo trials.

Red Blood Cells (Erythrocytes): Human red blood cells are frequently used to assess the hemolytic potential of a test compound. The hemolysis assay measures the release of hemoglobin from damaged erythrocytes, which serves as an indicator of membrane-disrupting activity. A standardized protocol for this assay involves incubating washed human erythrocytes with various concentrations of the test compound. The amount of hemoglobin released is then quantified spectrophotometrically. nih.gov Factors such as the source of the red blood cells and the detergent used as a positive control can influence the results. nih.gov

Oral Mucosa Cells: Cells from the oral mucosa, often obtained through buccal swabs, can be utilized in genotoxicity studies. The micronucleus assay, for instance, can be performed on these cells to detect chromosomal damage or loss. nih.gov This method provides a non-invasive way to assess the potential of a compound to cause genetic damage in human epithelial cells.

At present, there are no published studies specifically detailing the application of these methods to 5,7-Dihydroxy-3,4',8-trimethoxyflavone.

Hemolytic and Genotoxic Potential Assessment

The assessment of hemolytic and genotoxic potential is a cornerstone of toxicological screening for any new chemical entity intended for therapeutic or other applications.

Hemolytic Potential: The hemolytic assay, as described in the previous section, is the primary method for this assessment. A compound exhibiting significant hemolytic activity would raise concerns about its potential to cause anemia and other blood-related toxicities if administered systemically.

Genotoxic Potential: Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The in vitro micronucleus assay is a widely used and validated method for genotoxicity testing. researchgate.net This test identifies substances that cause cytogenetic damage, resulting in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells. mdpi.com For instance, a reconstructed human epidermis model has been successfully used to conduct micronucleus tests, demonstrating its ability to identify known genotoxins. nih.gov While no specific genotoxicity data exists for 5,7-Dihydroxy-3,4',8-trimethoxyflavone, studies on other natural extracts have employed the micronucleus assay to confirm their lack of genotoxic effects in vivo. mdpi.com

In Vivo Preclinical Studies for Efficacy and Safety

In vivo studies using animal models are indispensable for evaluating the efficacy and systemic safety of a compound. These studies bridge the gap between in vitro findings and potential human applications.

Animal Models of Inflammatory Conditions

Various animal models are employed to investigate the anti-inflammatory properties of flavonoids. A commonly used model is the induction of inflammation in mice.

For the related compound, 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin), its anti-inflammatory effects were investigated in a mouse model of intestinal inflammation induced by Bacteroides fragilis enterotoxin (BFT). nih.gov In this study, ileal loops in mice were injected with eupatilin before being challenged with BFT. nih.gov The results demonstrated that pre-treatment with eupatilin significantly decreased the production of macrophage-inflammatory protein-2 (MIP-2), the mouse homolog of the pro-inflammatory chemokine IL-8. nih.gov This suggests that eupatilin may attenuate inflammatory responses in the gut. nih.gov

Table 1: Effect of Eupatilin on MIP-2 Production in a Mouse Model of Intestinal Inflammation

| Treatment Group | MIP-2 Production (pg/mg tissue protein) |

|---|---|

| Control | Low (baseline) |

| BFT-stimulated | Significantly elevated |

| Eupatilin + BFT | Significantly decreased compared to BFT-alone |

Data adapted from a study on 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin). nih.gov

No specific in vivo anti-inflammatory studies have been published for 5,7-Dihydroxy-3,4',8-trimethoxyflavone.

Animal Models for Cancer Research and Tumorigenesis

Animal models are crucial for assessing the anticancer potential of flavonoids. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.

While there are no in vivo cancer studies on 5,7-Dihydroxy-3,4',8-trimethoxyflavone, research on the related compound 5,7,4'-trimethoxyflavone has shown promising results. In a study using mouse MC38 colorectal cancer xenograft tumors, this compound was found to reduce the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells. rsc.org This led to an enhanced T-cell-mediated killing of tumor cells and a reduction in immunosuppressive cells within the tumor microenvironment, ultimately exerting an antitumor effect. rsc.org

Another related compound, 5-hydroxy-3',4',7-trimethoxyflavone , has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) in vitro, suggesting its potential for further investigation in in vivo models. uni.lu

Advanced Analytical Techniques for Structural Elucidation and Quantification

The precise structural characterization and quantification of flavonoids are essential for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including flavonoids.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, type, and connectivity of protons in a molecule. ¹³C NMR provides information about the carbon skeleton. The chemical shifts (δ) of the signals in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei, making these techniques sensitive to the substitution patterns on the flavonoid core. researchgate.netresearchgate.net

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques provide further structural details by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the placement of substituents and for assembling the complete molecular structure. nih.gov

While complete 1D and 2D NMR data for 5,7-Dihydroxy-3,4',8-trimethoxyflavone are not available in the reviewed literature, the ¹³C NMR data for the closely related isomer 5,7-Dihydroxy-3,8,4'-trimethoxyflavone has been reported and is presented in the table below. The chemical shifts are indicative of the flavone (B191248) structure with its characteristic hydroxyl and methoxy (B1213986) substitutions. spectrabase.com

Table 2: ¹³C NMR Spectral Data for 5,7-Dihydroxy-3,8,4'-trimethoxyflavone

| Carbon Position | Chemical Shift (δ) ppm |

|---|---|

| 2 | 155.8 |

| 3 | 138.3 |

| 4 | 178.8 |

| 5 | 152.8 |

| 6 | 98.6 |

| 7 | 158.3 |

| 8 | 128.2 |

| 9 | 148.5 |

| 10 | 104.2 |

| 1' | 123.1 |

| 2' | 130.1 |

| 3' | 114.2 |

| 4' | 160.0 |

| 5' | 114.2 |

| 6' | 130.1 |

| 3-OCH₃ | 59.9 |

| 8-OCH₃ | 61.2 |

| 4'-OCH₃ | 55.4 |

Data obtained from a publicly available spectral database for 5,7-Dihydroxy-3,8,4'-trimethoxyflavone. spectrabase.com

Table 3: List of Compound Names

| Compound Name |

|---|

| 5,7-Dihydroxy-3,4',8-trimethoxyflavone |

| 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) |

| 5,7,4'-trimethoxyflavone |

| 5-hydroxy-3',4',7-trimethoxyflavone |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-ESI-MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 5,7-Dihydroxy-3,4',8-trimethoxyflavone. The compound, with a molecular formula of C18H16O7, has a predicted monoisotopic mass of 344.0896 Da. phcogj.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which are critical for confirming the elemental composition and distinguishing the compound from others with the same nominal mass.

In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For 5,7-Dihydroxy-3,4',8-trimethoxyflavone, this would correspond to a predicted m/z of 345.09688. phcogj.com Other common adducts include the sodium [M+Na]⁺ (predicted m/z 367.07882) and potassium [M+K]⁺ (predicted m/z 383.05276) adducts. phcogj.com In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at a predicted m/z of 343.08232. phcogj.com

Table 1: Predicted Mass Spectrometry Data for 5,7-Dihydroxy-3,4',8-trimethoxyflavone phcogj.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 345.09688 |

| [M+Na]⁺ | 367.07882 |

| [M-H]⁻ | 343.08232 |

| [M+NH₄]⁺ | 362.12342 |

| [M+K]⁺ | 383.05276 |

| [M+H-H₂O]⁺ | 327.08686 |

Ultraviolet-Visible (UV) Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the chromophoric system of flavonoids. The UV spectrum of a flavone in a solvent like methanol (B129727) typically displays two major absorption bands, referred to as Band I and Band II. Band I, appearing at longer wavelengths (typically 300-380 nm), is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths (typically 240-280 nm), corresponds to the A-ring benzoyl system. phcogj.com

Specific experimental UV data for 5,7-Dihydroxy-3,4',8-trimethoxyflavone is not explicitly detailed in the provided search results. However, data from closely related compounds can provide an estimation of the expected absorption maxima. For example, the related compound 5,7-dihydroxy-3',4'-dimethoxy flavone exhibits absorption maxima (λmax) in methanol at 337, 262, and 243 nm. researchgate.net Another related compound, 5,6,3′-trihydroxy-7,8,4′-trimethoxyflavone, is analyzed using UV detection at 280 and 340 nm in some studies. researchgate.net The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can provide further structural information by indicating the presence and location of free hydroxyl groups on the flavonoid skeleton. nih.gov

Table 2: UV Absorption Maxima (λmax) for a Related Flavonoid (5,7-dihydroxy-3',4'-dimethoxy flavone) in Methanol researchgate.net

| Band | λmax (nm) |

| Band I | 337 |

| Band II | 262, 243 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For 5,7-Dihydroxy-3,4',8-trimethoxyflavone, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, as well as C-O bonds of the ether and methoxy groups.

While a specific IR spectrum for the target compound is not available in the search results, data from the related compound 5,7-dihydroxy-3',4'-dimethoxy flavone shows a characteristic carbonyl stretching vibration (νC=O) at 1670 cm⁻¹ and an aromatic C=C stretching vibration at 1580 cm⁻¹. researchgate.net The presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching of the methoxy groups would likely appear in the 1270-1000 cm⁻¹ region. The analysis of eupatilin (5,7-dihydroxy-6,3′,4′-trimethoxyflavone), another isomer, also relies on IR spectroscopy for its structural elucidation, highlighting the importance of this technique. researchgate.netbuketov.edu.kz

Table 3: Characteristic IR Absorption Bands for Functional Groups in Flavonoids (based on related compounds)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3200-3600 (broad) | General IR correlation charts |

| Carbonyl (C=O) | ~1670 | researchgate.net |

| Aromatic (C=C) | ~1580 | researchgate.net |

| Ether (C-O) | ~1270 | researchgate.net |